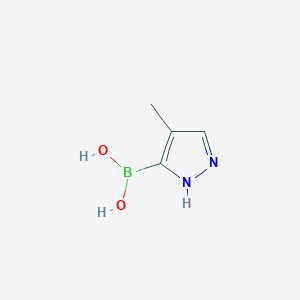

(4-Methyl-1H-pyrazol-3-yl)boronic acid

Descripción

Propiedades

IUPAC Name |

(4-methyl-1H-pyrazol-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BN2O2/c1-3-2-6-7-4(3)5(8)9/h2,8-9H,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUNNICUBVWZDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NN1)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Physicochemical and Synthetic Profile of (4-Methyl-1H-pyrazol-3-yl)boronic Acid: A Technical Whitepaper

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In modern medicinal chemistry, the pyrazole motif is a privileged scaffold, frequently deployed to enhance metabolic stability and target engagement, particularly within kinase inhibitor programs. Among the most versatile building blocks for installing this moiety is (4-Methyl-1H-pyrazol-3-yl)boronic acid .

As a Senior Application Scientist, I have observed that the successful integration of this reagent into drug discovery pipelines hinges on a deep understanding of its physicochemical properties—most notably its low molecular weight—and its mechanistic behavior during palladium-catalyzed cross-coupling. This whitepaper synthesizes the fundamental data, mechanistic causality, and field-proven protocols required to master the application of this critical reagent.

Physicochemical Profiling & The Molecular Weight Advantage

The exact molecular weight of a building block is not merely a logistical data point; it is a strategic parameter in Fragment-Based Drug Discovery (FBDD) and lead optimization.

At exactly 125.92 g/mol , (4-Methyl-1H-pyrazol-3-yl)boronic acid is an exceptionally efficient reagent. When the boronic acid moiety is shed during a cross-coupling reaction, the net mass added to the core scaffold is approximately 81 Da. This low molecular weight addition is critical for maintaining high Ligand Efficiency (LE) . It allows medicinal chemists to introduce vital hydrogen bond donors/acceptors (via the pyrazole nitrogens) and a steric tuning element (the 4-methyl group) without prematurely inflating the candidate's mass beyond Lipinski’s Rule of Five parameters.

Quantitative Data Summary

| Property | Value | Strategic Implication |

| IUPAC Name | (4-Methyl-1H-pyrazol-3-yl)boronic acid | Standardized nomenclature for regulatory filing. |

| CAS Number | 1562244-77-2 | Essential for procurement and safety tracking. |

| Molecular Weight | 125.92 g/mol | Maximizes Ligand Efficiency (LE) in drug design. |

| Molecular Formula | C₄H₇BN₂O₂ | Confirms atom economy for mass spectrometry. |

| TPSA | 69.14 Ų | Predicts favorable membrane permeability profiles. |

| LogP (Predicted) | 0.15 | Highly hydrophilic; requires careful aqueous workup. |

Data corroborated by chemical standard databases ( [1], [2]).

Mechanistic Causality in Suzuki-Miyaura Cross-Coupling

The primary utility of (4-Methyl-1H-pyrazol-3-yl)boronic acid lies in the Suzuki-Miyaura cross-coupling reaction. To achieve high yields, one must understand the causality behind the reaction's elemental steps.

The presence of the electron-donating 4-methyl group slightly increases the electron density of the pyrazole ring compared to an unsubstituted variant. This electronic enrichment facilitates the transmetalation step. However, boronic acids are inherently poor nucleophiles. They require activation by an inorganic base. The base coordinates with the empty p-orbital of the boron atom, converting it from a neutral, trigonal planar ( sp2 ) species into an anionic, tetrahedral ( sp3 ) boronate complex. This structural shift drastically increases the nucleophilicity of the pyrazole carbon, driving the transfer of the pyrazole ring onto the Palladium(II) center.

Suzuki-Miyaura catalytic cycle for (4-Methyl-1H-pyrazol-3-yl)boronic acid coupling.

Experimental Protocol: A Self-Validating System

Standard operating procedures often fail because they lack internal feedback loops. The following protocol for coupling (4-Methyl-1H-pyrazol-3-yl)boronic acid with an aryl halide is designed as a self-validating system , ensuring that the researcher can confirm the success of each mechanistic phase before proceeding. This methodology is adapted from optimized aqueous-media coupling standards ( [3], [4]).

Step 1: Reagent Preparation & Degassing

-

Action: In a Schlenk flask, combine the aryl halide (1.0 equiv), (4-Methyl-1H-pyrazol-3-yl)boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv). Add a 4:1 mixture of 1,4-Dioxane and H₂O. Purge the solution with Argon for 15 minutes.

-

Causality: Dioxane solubilizes the organic components, while water is strictly required to dissolve the K₂CO₃ and form the reactive boronate complex. Degassing prevents the atmospheric oxidation of the sensitive Pd(0) catalyst.

-

Validation Checkpoint: The solution should remain clear. Any premature darkening indicates contaminated solvents.

Step 2: Catalyst Introduction & Activation

-

Action: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon. Seal the vessel and heat to 90°C.

-

Causality: Pd(dppf)Cl₂ is a Pd(II) precatalyst. The bidentate dppf ligand enforces a cis-geometry that accelerates reductive elimination. Upon heating, the precatalyst is reduced in situ to the active Pd(0) species.

-

Validation Checkpoint: Observe the reaction mixture after 10 minutes at 90°C. A color shift to a deep, homogeneous red/brown confirms active Pd(0) formation. Failure State: The appearance of a fine black precipitate (palladium black) indicates catalyst decomposition; the reaction must be aborted and restarted with stricter degassing.

Step 3: Reaction Monitoring

-

Action: After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

-

Causality: Real-time monitoring prevents over-reaction (which can lead to protodeboronation of the starting material) or incomplete conversion.

-

Validation Checkpoint: The LC-MS trace must show the disappearance of the aryl halide mass and the emergence of the [M+H]+ peak of the coupled product. The presence of a mass corresponding to 4-methyl-1H-pyrazole (without the boron) indicates premature protodeboronation, signaling that the base concentration or water ratio may be too high.

Step 4: Quenching & Phase Separation

-

Action: Cool to room temperature. Dilute with EtOAc and water. Separate the phases. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Causality: The highly hydrophilic borate byproducts partition into the aqueous phase, leaving the desired pyrazole derivative in the organic layer.

-

Validation Checkpoint: Check the pH of the aqueous layer; it should be strongly basic (>pH 10). If it is neutral, the borate salts may partition into the organic phase, complicating downstream purification.

Applications in Pharmaceutical Development

The integration of the 4-methylpyrazole ring via this boronic acid is not arbitrary. In kinase inhibitor design, the adjacent nitrogen atoms of the pyrazole ring act as a bidentate hydrogen bond donor/acceptor pair, perfectly mimicking the binding interaction of the adenine ring of ATP within the kinase hinge region.

Furthermore, the addition of the 4-methyl group serves a dual purpose:

-

Conformational Locking: The steric bulk of the methyl group restricts the rotational freedom of the biaryl bond formed during the Suzuki coupling, locking the molecule into the bioactive conformation required for target binding.

-

Metabolic Shielding: Unsubstituted pyrazoles are susceptible to rapid oxidation by Cytochrome P450 enzymes. The 4-methyl group blocks the vulnerable C4 position, significantly extending the in vivo half-life of the resulting pharmaceutical agent.

References

-

An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. Available at:[Link]

(4-Methyl-1H-pyrazol-3-yl)boronic Acid: A Technical Guide to a Versatile Synthetic Building Block

Abstract

This technical guide provides a comprehensive overview of (4-Methyl-1H-pyrazol-3-yl)boronic acid, a pivotal reagent in modern organic synthesis and medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to engage in critical binding interactions.[1] The introduction of a boronic acid functionality at the 3-position of the 4-methylpyrazole core creates a versatile building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[2][3] This document delves into the compound's core chemical structure, stability considerations, prevalent synthetic methodologies, and key applications, with a particular focus on its role in the development of complex molecules for drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.

Core Chemical Structure and Physicochemical Properties

(4-Methyl-1H-pyrazol-3-yl)boronic acid, identified by CAS Number 1562244-77-2, possesses a unique molecular architecture that combines the heterocyclic pyrazole ring with a reactive boronic acid moiety. This combination underpins its utility in synthetic chemistry.

The structure consists of a five-membered aromatic pyrazole ring containing two adjacent nitrogen atoms. A methyl group is substituted at the C4 position, and the boronic acid group [-B(OH)₂] is attached to the C3 position. The SMILES notation for this structure is CC1=CNN=C1B(O)O.[4]

Key Structural Features

-

The Pyrazole Core: The pyrazole ring is a privileged scaffold in medicinal chemistry.[1] Its two nitrogen atoms act as both hydrogen bond donors (N-H) and acceptors, facilitating interactions with biological targets. The methyl group at the C4 position influences the electronic environment of the ring and provides a point of steric differentiation.

-

The Boronic Acid Moiety [-B(OH)₂]: This functional group is a Lewis acid, characterized by an electron-deficient boron atom with a vacant p-orbital.[5] This electrophilicity is central to its role in transmetalation during the Suzuki-Miyaura catalytic cycle.[6] In aqueous solutions, boronic acids exist in equilibrium between the neutral, trigonal planar form and an anionic, tetrahedral boronate form, a property that is pH-dependent.[2]

Physicochemical Data Summary

The following table summarizes the essential properties of (4-Methyl-1H-pyrazol-3-yl)boronic acid, compiled from supplier technical data sheets.

| Property | Value | Source(s) |

| CAS Number | 1562244-77-2 | [4] |

| Molecular Formula | C₄H₇BN₂O₂ | [4] |

| Molecular Weight | 125.92 g/mol | [7] |

| IUPAC Name | (4-methyl-1H-pyrazol-3-yl)boronic acid | [4] |

| Physical Form | Solid | [8] |

| Purity | Typically ≥95-98% | [4] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [8] |

| InChI Key | IVUNNICUBVWZDT-UHFFFAOYSA-N | [8] |

Stability, Handling, and Storage

The efficacy of boronic acids in synthesis is directly tied to their stability. Like many boronic acids, the title compound is susceptible to two primary degradation pathways: oxidation and protodeboronation.[9]

-

Oxidation: The boron center can be oxidized, particularly in the presence of reactive oxygen species, leading to the formation of boric acid and the corresponding alcohol (4-methyl-1H-pyrazol-3-ol).[5][9] This process effectively cleaves the C-B bond, rendering the reagent inactive for cross-coupling.

-

Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This reaction can be catalyzed by acidic or basic conditions.[9]

Self-Validating Handling Protocol: To ensure the integrity and reactivity of (4-Methyl-1H-pyrazol-3-yl)boronic acid, the following storage and handling protocol is mandatory. Adherence to these steps minimizes degradation and ensures reproducibility in experimental outcomes.

-

Storage: The compound must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a freezer at or below -20°C. This minimizes exposure to atmospheric oxygen and moisture, which accelerate degradation.

-

Handling: All manipulations should be performed in a dry, well-ventilated area, preferably within a glovebox or under a stream of inert gas. Avoid exposure to moist air.[9] Containers should be carefully resealed after use to prevent leakage and moisture ingress.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which can promote rapid decomposition.[9]

For applications requiring enhanced stability, conversion to a boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt is a field-proven strategy. These derivatives act as "protected" forms of the boronic acid, exhibiting greater stability to air and chromatography while retaining their cross-coupling reactivity.[10]

Synthetic Methodologies

The synthesis of pyrazole boronic acids is a well-documented field, with several robust methods available. The choice of method often depends on the availability of starting materials, desired regioselectivity, and tolerance of other functional groups.

Palladium-Catalyzed Miyaura Borylation

This is arguably the most common and versatile method for synthesizing pyrazole boronic esters, which can be subsequently hydrolyzed to the boronic acid. The reaction involves the palladium-catalyzed cross-coupling of a halogenated pyrazole with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[11]

Workflow: Miyaura Borylation of a Halogenated Pyrazole

Caption: General workflow for Miyaura Borylation synthesis.

Exemplary Protocol: Synthesis of 1-Boc-4-methyl-3-(pinacolatoboronyl)-1H-pyrazole [11]

-

To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add 3-iodo-4-methyl-1-Boc-pyrazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

-

Add anhydrous, degassed dioxane as the solvent.

-

Spurge the mixture with N₂ or Ar for 15-20 minutes to ensure anaerobic conditions.

-

Add the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), (0.03 equiv).

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. The causality for heating is to facilitate the oxidative addition and reductive elimination steps in the catalytic cycle.

-

Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed.

-

Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.

-

The filtrate is then subjected to an aqueous workup, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

The resulting pinacol ester can be hydrolyzed to the boronic acid if required.

Prime Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (4-Methyl-1H-pyrazol-3-yl)boronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[3][12] This Nobel Prize-winning reaction is one of the most powerful methods for forming C-C bonds between sp²-hybridized carbon atoms, enabling the synthesis of complex biaryl and hetero-biaryl structures.[3]

The reaction couples the pyrazole boronic acid with an organohalide (or triflate) in the presence of a palladium catalyst and a base.[13] The base is crucial as it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[6]

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Application in Drug Discovery

The pyrazole motif is central to many kinase inhibitors. The ability to use (4-Methyl-1H-pyrazol-3-yl)boronic acid to couple with diverse (hetero)aryl halides allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR). For example, literature describes the synthesis of 4-(pyrazol-3-yl)-pyridines and pyrimidines as potent inhibitors of c-Jun N-terminal kinase (JNK), a key target in inflammatory diseases and neurodegeneration.[14] In these syntheses, the pyrazole boronic acid is coupled with a halogenated pyridine or pyrimidine core to construct the final inhibitor scaffold.[14]

Representative Suzuki Coupling Protocol [14][15]

-

In a reaction tube, combine the aryl halide (0.1 mmol, 1.0 equiv), (4-Methyl-1H-pyrazol-3-yl)boronic acid (1.1-1.5 equiv), and a base such as Na₂CO₃ or K₂CO₃ (2.5 equiv).

-

Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%).

-

Add a degassed solvent system, commonly a mixture like 1,4-dioxane:H₂O (4:1).

-

Seal the vessel and heat the reaction mixture to 90-100 °C for several hours, potentially using microwave irradiation to accelerate the reaction.

-

After cooling, the reaction is worked up by partitioning between water and an organic solvent, followed by purification of the organic phase to yield the coupled product.

Analytical Characterization and Quality Control

Confirming the identity and purity of (4-Methyl-1H-pyrazol-3-yl)boronic acid is critical for its successful application. A combination of spectroscopic techniques is employed for this purpose.

| Technique | Expected Observations | Rationale |

| ¹H NMR | Signals for the pyrazole C-H proton, the N-H proton (often broad), and the methyl group (singlet ~2.0-2.5 ppm). The B(OH)₂ protons are typically not observed or are very broad, especially in protic solvents like DMSO-d₆. | Confirms the core proton environment and the presence of key functional groups.[16][17] |

| ¹³C NMR | Resonances corresponding to the three distinct pyrazole ring carbons and the methyl carbon. | Verifies the carbon skeleton of the molecule.[17] |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight (125.92 g/mol ). | Confirms the molecular formula and identity.[7] |

| Purity (HPLC) | A major peak with an area percentage consistent with the specified purity (e.g., >98%). | Quantifies the purity and identifies potential impurities. |

Conclusion

(4-Methyl-1H-pyrazol-3-yl)boronic acid stands out as a highly valuable and versatile building block for synthetic and medicinal chemists. Its structure, combining a privileged pyrazole heterocycle with the synthetically powerful boronic acid handle, makes it an ideal reagent for constructing complex molecular architectures via the robust and reliable Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, stability, and handling requirements is essential for leveraging its full potential in the synthesis of novel pharmaceuticals, agrochemicals, and materials. The established synthetic protocols and clear application in areas like kinase inhibitor development underscore its continued importance in the field of chemical science.

References

-

Anderson, K. W., et al. (2005). Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. Organic Letters, 7(10), 1959-1962. Retrieved March 15, 2026, from [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Retrieved March 15, 2026, from [Link]

-

Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10). Retrieved March 15, 2026, from [Link]

-

Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

-

Soares, J., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4286. Retrieved March 15, 2026, from [Link]

-

Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. MIT DSpace. Retrieved March 15, 2026, from [Link]

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). ScienceDirect. Retrieved March 15, 2026, from [Link]

-

Suzuki reaction. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

-

(1-Methyl-1H-pyrazol-3-yl)boronic acid. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

-

3-Methyl-1H-pyrazole-4-boronic acid pinacol ester. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

-

Akarki, S., et al. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 25(19), 4545. Retrieved March 15, 2026, from [Link]

-

Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4930. Retrieved March 15, 2026, from [Link]

-

¹H NMR spectra of (N‐methyl)‐4‐pyridinium boronic acid (a) and a mixture... (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025). Molecules. Retrieved March 15, 2026, from [Link]

-

Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. (2025). Scientific Reports. Retrieved March 15, 2026, from [Link]

-

An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester... (2025). ResearchGate. Retrieved March 15, 2026, from [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. 4-methyl-1H-pyrazol-3-yl-3-boronic acid 95% | CAS: 1562244-77-2 | AChemBlock [achemblock.com]

- 5. pnas.org [pnas.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. (1-Methyl-1H-pyrazol-3-yl)boronic acid | C4H7BN2O2 | CID 53338706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (4-Methyl-1H-pyrazol-3-yl)boronic acid | 1562244-77-2 [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 1H-PYRAZOLE-4-BORONIC ACID(763120-58-7) 1H NMR [m.chemicalbook.com]

- 17. dpkmr.edu.in [dpkmr.edu.in]

The Spectroscopic Profile of (4-Methyl-1H-pyrazol-3-yl)boronic Acid: A Technical Guide for Advanced Characterization and Application

Executive Summary

(4-Methyl-1H-pyrazol-3-yl)boronic acid (CAS: 1562244-77-2) is a highly versatile, nitrogen-rich heterocyclic building block widely utilized in medicinal chemistry and agrochemical development. Despite its utility in carbon-carbon bond-forming reactions, its spectroscopic characterization is notoriously complex due to two dynamic phenomena: the prototropic tautomerism of the pyrazole ring and the thermodynamic equilibrium between the free boronic acid and its dehydrated boroxine oligomers.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic data (NMR, FT-IR, HRMS) of (4-methyl-1H-pyrazol-3-yl)boronic acid. By combining theoretical causality with field-proven analytical protocols, this guide empowers researchers to confidently characterize this compound and deploy it effectively in complex synthetic workflows.

Structural Dynamics: Tautomerism and Boroxine Equilibria

Before analyzing the spectroscopic data, it is critical to understand the structural flux of (4-methyl-1H-pyrazol-3-yl)boronic acid in solution.

-

Prototropic Tautomerism: Unprotected pyrazoles undergo rapid intermolecular proton exchange, meaning the compound exists in a dynamic equilibrium between its 3-yl and 5-yl tautomers[1]. In non-polar solvents, this exchange can broaden NMR signals or produce complex, asymmetric spectra.

-

Boroxine Formation: Like all boronic acids, this compound is prone to spontaneous dehydration to form a trimeric cyclic anhydride known as a boroxine[2]. The degree of dehydration is heavily dependent on the solvent, temperature, and atmospheric moisture.

To obtain reproducible spectroscopic data, the analytical environment must be deliberately controlled to isolate the monomeric species.

Thermodynamic equilibrium of pyrazole tautomerism and boroxine formation.

Spectroscopic Signatures and Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The selection of solvent is the single most critical variable in the NMR analysis of boronic acids. DMSO-d6 is the mandatory solvent for (4-methyl-1H-pyrazol-3-yl)boronic acid[3].

The Causality: DMSO acts as a strong hydrogen-bond acceptor. It coordinates with the empty p-orbital of the boron atom and hydrogen-bonds with the hydroxyl protons, effectively breaking down boroxine trimers into stabilized monomers. Furthermore, DMSO slows the prototropic exchange of the pyrazole N-H, allowing for distinct observation of the exchangeable protons.

Table 1: Expected Multinuclear NMR Assignments (DMSO-d6, 400 MHz)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment & Mechanistic Note |

| ¹H | 12.75 | br s | 1H | Pyrazole N-H: Broadened due to residual exchange and ¹⁴N quadrupolar relaxation. |

| ¹H | 8.10 | br s | 2H | B(OH)₂: Highly dependent on water content; stabilized by DMSO H-bonding. |

| ¹H | 7.45 | s | 1H | Pyrazole C5-H: Sharp singlet; diagnostic for the heterocyclic core. |

| ¹H | 2.15 | s | 3H | C4-CH₃: Allylic coupling may cause slight line broadening. |

| ¹³C | 142.5 | br s | - | Pyrazole C3 (C-B): Critically broadened or invisible due to the quadrupolar relaxation of the adjacent ¹¹B nucleus (Spin I = 3/2). |

| ¹³C | 134.2 | s | - | Pyrazole C5: Unaffected by boron. |

| ¹³C | 115.8 | s | - | Pyrazole C4: Shielded relative to C3/C5. |

| ¹³C | 10.5 | s | - | C4-CH₃: Typical methyl shift. |

| ¹¹B | 28.5 | br s | - | B(OH)₂: Characteristic shift for sp² hybridized boron in aryl/heteroaryl boronic acids. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides rapid confirmation of the boronic acid's hydration state. The presence of a strong B-O stretch alongside O-H stretches confirms the monomeric acid, whereas a shift toward a dominant peak near 700 cm⁻¹ indicates boroxine contamination.

Table 2: Key FT-IR Vibrational Frequencies (ATR, Solid State)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3200 | Broad, Strong | O-H and N-H stretching (Extensive intermolecular H-bonding) |

| 1560 | Medium | C=N stretching (Pyrazole ring breathing) |

| 1340 | Strong | B-O stretching (Diagnostic for boronic acid) |

| 1040 | Medium | C-B stretching |

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in positive or negative mode will reveal the characteristic isotopic signature of boron. Boron naturally exists as ¹⁰B (19.9%) and ¹¹B (80.1%).

-

Expected[M+H]⁺: m/z 127.06 (¹¹B) and 126.06 (¹⁰B) in an approximate 4:1 ratio.

-

Artifact Warning: In ESI-MS, boronic acids frequently undergo in-source dehydration or react with methanol solvents to form methyl esters. Observing an [M-H₂O+H]⁺ peak at m/z 109.05 is a common, expected artifact.

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical and synthetic workflows must contain internal feedback loops. The following protocols are designed as self-validating systems.

Protocol A: Self-Validating NMR Acquisition (Deuterium Exchange)

This protocol definitively distinguishes the pyrazole core protons from the exchangeable heteroatom protons.

-

Sample Preparation: Weigh 15 mg of (4-methyl-1H-pyrazol-3-yl)boronic acid into a clean vial.

-

Solvation: Dissolve completely in 0.6 mL of anhydrous DMSO-d6. Transfer to a 5 mm NMR tube.

-

Initial Acquisition: Acquire standard ¹H, ¹³C, and ¹¹B spectra. Ensure the O-H (~8.10 ppm) and N-H (~12.75 ppm) signals are visible.

-

The Validation Step (D₂O Shake): Add 15 µL of D₂O directly into the NMR tube. Cap tightly and invert 5-10 times to mix.

-

Secondary Acquisition: Re-acquire the ¹H NMR spectrum.

-

Data Interpretation: The signals at 8.10 ppm and 12.75 ppm must disappear (or significantly diminish) due to rapid H/D exchange, while the C5-H (7.45 ppm) and methyl (2.15 ppm) signals remain integrated at 1:3. This self-validates the assignment of the exchangeable protons.

Protocol B: Suzuki-Miyaura Cross-Coupling Workflow

Unprotected nitrogen-rich heterocycles can inhibit palladium catalysts by coordinating to the metal center[4]. This protocol utilizes a robust precatalyst system to overcome this inhibition.

-

Reagent Assembly: In a Schlenk flask, combine the aryl halide (1.0 equiv), (4-methyl-1H-pyrazol-3-yl)boronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G2 precatalyst (5 mol%).

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.2 M concentration). Causality: Water is required to activate the boronic acid via base coordination, forming the reactive boronate species necessary for transmetalation.

-

Reaction Execution: Heat the mixture to 90 °C under an inert argon atmosphere for 12 hours.

-

Self-Validation (Reaction Tracking): Pull a 10 µL aliquot at 2 hours, dilute in MeCN, and analyze via LC-MS. The disappearance of the isotopic boron cluster (m/z 127/126) and the emergence of the coupled product mass validates successful transmetalation.

Suzuki-Miyaura cross-coupling cycle for (4-methyl-1H-pyrazol-3-yl)boronic acid.

Conclusion

The accurate spectroscopic characterization of (4-methyl-1H-pyrazol-3-yl)boronic acid relies entirely on managing its dynamic chemical nature. By utilizing strong hydrogen-bonding solvents like DMSO-d6 to suppress boroxine formation and employing D₂O exchange to validate proton assignments, researchers can generate highly reliable, publication-quality data. Understanding these underlying mechanisms ensures that this valuable reagent can be seamlessly integrated into advanced drug discovery and materials science pipelines.

References

-

Hall, D. G. "Structure, Properties, and Preparation of Boronic Acid Derivatives." Boronic Acids, Wiley-VCH. Available at:[Link]

-

Tokunaga, Y., et al. "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Heterocycles. Available at:[Link]

-

Holzer, W., et al. "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules (PMC). Available at:[Link]

-

Kinzel, T., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society (PMC). Available at:[Link]

Sources

- 1. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of (4-Methyl-1H-pyrazol-3-yl)boronic Acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4-methyl-1H-pyrazol-3-yl)boronic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances and experimental considerations essential for accurate spectral interpretation. We will explore the underlying principles of chemical shifts, coupling constants, and the influence of environmental factors such as solvent and sample concentration. This guide is designed to serve as a practical resource, bridging theoretical knowledge with field-proven insights to empower robust and reliable characterization of this and similar heterocyclic boronic acids.

Introduction: The Significance of (4-methyl-1H-pyrazol-3-yl)boronic Acid

(4-Methyl-1H-pyrazol-3-yl)boronic acid is a versatile building block in modern organic synthesis and medicinal chemistry. Its pyrazole core is a common motif in pharmacologically active compounds, while the boronic acid functionality enables a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Accurate structural elucidation is paramount for its effective use, and ¹H NMR spectroscopy stands as the primary tool for this purpose. A thorough understanding of its ¹H NMR spectrum is not merely an academic exercise but a critical checkpoint for purity assessment, reaction monitoring, and confirming the identity of this key synthetic intermediate.

This guide will provide a detailed walkthrough of the ¹H NMR spectrum, explaining the rationale behind experimental choices and providing a self-validating framework for analysis.

Molecular Structure and Proton Environments

A foundational understanding of the molecule's structure is a prerequisite for interpreting its NMR spectrum.

Caption: Structure of (4-methyl-1H-pyrazol-3-yl)boronic acid with key proton environments highlighted.

The molecule possesses four distinct types of protons:

-

N-H Proton: A single, exchangeable proton attached to one of the nitrogen atoms of the pyrazole ring.

-

C-5 Proton: An aromatic proton on the pyrazole ring.

-

Methyl Protons: Three equivalent protons of the methyl group at the C-4 position.

-

Boronic Acid Protons: Two exchangeable protons of the B(OH)₂ group.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of the NMR spectrum is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation: The Causality of Solvent Choice

Boronic acids are known to form cyclic anhydrides (boroxines) or other oligomeric species, which can lead to broad and poorly resolved NMR spectra.[2][3] The choice of solvent is therefore critical to disrupt these aggregates and obtain a spectrum representative of the monomeric species.

Recommended Protocol:

-

Solvent Selection: DMSO-d₆ is the preferred solvent. Its polar, hydrogen-bond accepting nature effectively breaks up the intermolecular hydrogen bonding that leads to oligomerization.[4] Methanol-d₄ is another suitable option that can break up boroxine trimers, though the B-OH and N-H signals will be lost due to exchange with the deuterated solvent.[2] CDCl₃ is generally not recommended as boronic acids often have poor solubility and a higher tendency to oligomerize in less polar solvents.[2]

-

Concentration: Dissolve approximately 5-10 mg of (4-methyl-1H-pyrazol-3-yl)boronic acid in 0.6-0.7 mL of DMSO-d₆.[4][5] Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring to the NMR tube.[6]

-

Internal Standard: For precise chemical shift referencing, an internal standard can be used. However, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is often sufficient for routine characterization.[6] If a separate standard is required, tetramethylsilane (TMS) can be added, but care must be taken to ensure it does not react with the analyte.[6]

NMR Spectrometer Setup and Acquisition

Workflow for Data Acquisition:

Caption: A standardized workflow for NMR data acquisition and processing.

Key Acquisition Parameters:

-

Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.

-

Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 6 ppm, will encompass all expected proton signals.

¹H NMR Spectrum Analysis and Interpretation

The ¹H NMR spectrum of (4-methyl-1H-pyrazol-3-yl)boronic acid in DMSO-d₆ exhibits four distinct signals corresponding to the four proton environments.

Table 1: Expected ¹H NMR Data for (4-methyl-1H-pyrazol-3-yl)boronic acid in DMSO-d₆

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |

| N-H | ~12.0 - 12.5 | Broad Singlet | 1H | N/A | Position and width are concentration and temperature dependent. Disappears upon D₂O exchange.[5] |

| B(OH)₂ | ~7.8 - 8.2 | Broad Singlet | 2H | N/A | Position is highly variable and depends on water content and concentration. Disappears upon D₂O exchange. |

| H-5 | ~7.5 | Singlet | 1H | N/A | Sharp singlet, as coupling to the methyl group (⁴J) is typically not resolved. |

| CH₃ | ~2.1 | Singlet | 3H | N/A | Sharp singlet, as coupling to H-5 (⁴J) is typically not resolved. |

Detailed Signal Analysis

-

N-H Proton (δ ~12.0 - 12.5 ppm): This proton is attached to nitrogen, an electronegative atom, and is part of an aromatic system, which accounts for its significant downfield shift. Its signal is typically broad due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange.[5] This broadness and its exchangeability are hallmark characteristics.

-

Trustworthiness Check: To definitively confirm this assignment, a D₂O shake experiment can be performed. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will result in the disappearance of the N-H signal as the proton exchanges with deuterium.[5]

-

-

B(OH)₂ Protons (δ ~7.8 - 8.2 ppm): These protons are highly exchangeable and their chemical shift is sensitive to the concentration of water in the solvent, temperature, and pH.[7] The signal is invariably broad due to rapid chemical exchange. Like the N-H proton, this signal will also disappear upon the addition of D₂O.

-

H-5 Proton (δ ~7.5 ppm): This is the sole proton directly attached to the pyrazole ring's carbon framework. It appears as a sharp singlet. While there is a potential for a four-bond coupling (⁴J) to the methyl protons, this coupling is typically very small (<1 Hz) and not resolved in a standard 1D spectrum.[5] Its position in the aromatic region is expected for a proton on an electron-rich heterocyclic ring.

-

CH₃ Protons (δ ~2.1 ppm): These three protons are equivalent and appear as a sharp singlet. The methyl group is attached to an sp²-hybridized carbon of the aromatic ring, resulting in a chemical shift that is further downfield than a typical aliphatic methyl group.

Advanced NMR Experiments for Structural Confirmation

For unequivocal structural validation, particularly in cases of unknown compounds or complex mixtures, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this molecule, a COSY spectrum would be very simple, showing no cross-peaks, confirming the absence of significant ³J or ⁴J couplings between the isolated H-5 and CH₃ spin systems.[5]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show a correlation between the signal at δ ~7.5 ppm and the C-5 carbon, and a correlation between the signal at δ ~2.1 ppm and the methyl carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. It is particularly powerful for piecing together molecular fragments.

-

The H-5 proton (δ ~7.5) should show correlations to the C-4 and C-3 carbons.

-

The methyl protons (δ ~2.1) should show correlations to the C-4, C-3, and C-5 carbons.

-

Caption: Key 2- and 3-bond HMBC correlations for structural confirmation.

Conclusion

The ¹H NMR analysis of (4-methyl-1H-pyrazol-3-yl)boronic acid is straightforward when approached with a clear understanding of the molecule's structure and the principles of NMR spectroscopy. The judicious choice of solvent, primarily DMSO-d₆, is the most critical experimental parameter to ensure high-quality, interpretable data by preventing oligomerization. The spectrum is characterized by four distinct signals, two of which (N-H and B(OH)₂) are broad and exchangeable, a feature that can be confirmed with a D₂O shake experiment. The remaining sharp singlets for the aromatic H-5 and the methyl group protons are indicative of the isolated spin systems within the molecule. By following the protocols and interpretive logic outlined in this guide, researchers can confidently and accurately characterize this important synthetic building block, ensuring the integrity of their subsequent research and development efforts.

References

- Benchchem. (n.d.). Application Notes and Protocols for Identifying Oxidoboron Intermediates using NMR Spectroscopy.

- Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.

- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.

- Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.

- Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization.

- ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole...

- J&K Scientific. (2024, May 30). 1H-Pyrazol-3-yl boronic acid | 376584-63-3.

Sources

Unlocking the 13C NMR Complexity of (4-Methyl-1H-pyrazol-3-yl)boronic Acid

An In-Depth Technical Guide to Overcoming Quadrupolar and Tautomeric Broadening

Executive Summary

The Dual Mechanisms of Signal Obfuscation

Acquiring a clean 13C NMR spectrum for this specific molecule is difficult due to two independent, concurrent physical phenomena:

Quadrupolar Relaxation of Boron (Scalar Relaxation of the Second Kind)

The primary culprit for the "missing" C3 carbon signal is its direct attachment to a boron atom. Boron exists as two NMR-active isotopes: 11B (spin 3/2, ~80% natural abundance) and 10B (spin 3, ~20% natural abundance)[2][3]. Both are quadrupolar nuclei, meaning they possess a non-spherical charge distribution that interacts strongly with the local electric field gradient (EFG)[4].

This interaction causes the boron nuclei to undergo rapid spin-lattice relaxation. Through a phenomenon known as "scalar relaxation of the second kind," this rapid relaxation partially averages out the J -coupling between the 13C and 11B/10B nuclei[5]. When the relaxation rate of the boron nucleus is on the same order of magnitude as the C-B coupling constant (typically 50–70 Hz), the 13C resonance broadens extensively, often flattening entirely into the baseline noise[5].

Annular Tautomerism in Pyrazoles

The secondary challenge arises from the pyrazole ring itself. Pyrazoles that are unsubstituted at the N1 position exist in a state of rapid prototropic exchange, where the proton dynamically shifts between the N1 and N2 nitrogen atoms[6].

For (4-methyl-1H-pyrazol-3-yl)boronic acid, this tautomerism means the molecule rapidly interconverts with its 5-ylboronic acid tautomer[1][7]. If this exchange occurs at an intermediate rate on the NMR timescale, the chemical environments of C3 and C5 average out, resulting in significant exchange broadening[7].

Caption: Logical mapping of line broadening mechanisms in pyrazole boronic acids.

Quantitative Data & Spectral Assignments

To set a baseline for analysis, the table below summarizes the expected 13C NMR profile for (4-methyl-1H-pyrazol-3-yl)boronic acid. Recognizing the expected line-shape is critical for preventing misinterpretation of the data.

| Carbon Position | Expected Shift (ppm) | Multiplicity / Appearance | Primary Broadening Factor |

| C3 (C-B) | ~138 - 145 | Very broad / Often absent | Quadrupolar (11B/10B) & Tautomerism |

| C4 (C-CH3) | ~112 - 118 | Sharp singlet | None (Minimal tautomeric effect) |

| C5 (C-H) | ~130 - 136 | Broad singlet | Tautomerism |

| C6 (CH3) | ~9 - 12 | Sharp singlet | None |

Strategic Experimental Workflows

To bypass these quantum and thermodynamic limitations, a multi-faceted NMR approach is required. The following decision matrix illustrates the analytical pathways available to the spectroscopist.

Caption: Decision matrix and workflow for optimizing 13C NMR acquisition.

Step-by-Step Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems. By understanding the causality behind each parameter change, researchers can adapt these steps to varying spectrometer field strengths.

Protocol A: Optimized 1D 13C Acquisition

-

Sample Preparation: Dissolve ~50 mg of the analyte in 0.6 mL of anhydrous DMSO-d6.

-

Causality: High concentration is critical to overcome the low signal-to-noise ratio (S/N) inherent to quadrupolar-broadened carbons[5].

-

-

Parameter Setup (Relaxation Delay): Set the relaxation delay (D1) to at least 2.5 seconds.

-

Causality: Quaternary carbons (C3, C4) lack attached protons, meaning they cannot rely on efficient dipole-dipole T1 relaxation. A longer D1 ensures the magnetization fully returns to the Z-axis before the next pulse, preventing signal saturation.

-

-

Acquisition (Scans): Execute a minimum of 1024 to 2048 scans.

-

Causality: Signal averages coherently (scaling with the number of scans, N ), while noise averages incoherently (scaling with N ). High scan counts are mandatory to pull the ultra-broad C3 signal out of the baseline[5].

-

-

Processing (Apodization): Apply an exponential window function with a Line Broadening (LB) factor of 2–3 Hz prior to Fourier Transformation.

-

Causality: This suppresses high-frequency noise in the Free Induction Decay (FID), artificially boosting the S/N of broad peaks at the cost of minor resolution loss.

-

Protocol B: 2D HMBC for Indirect C-B Detection

When 1D 13C NMR fails to resolve the C-B carbon, indirect detection is the most authoritative fallback.

-

1H Reference Acquisition: Acquire a standard 1H NMR spectrum to identify the methyl protons (typically ~2.1 ppm) and the pyrazole C5-H proton (typically ~7.5 ppm).

-

HMBC Setup: Configure a 1H-13C HMBC experiment optimized for long-range scalar couplings (set the long-range delay for J=8 Hz).

-

Causality: 3J couplings (e.g., from the methyl protons to C3/C5) typically fall in the 7–9 Hz range.

-

-

Cross-Peak Analysis: Map the correlations. The methyl protons will show strong 2J correlations to C4 and 3J correlations to C3 and C5.

-

Causality: Because the 1H nuclei are not directly subject to quadrupolar broadening, this indirect detection bypasses the scalar relaxation of the second kind, allowing precise assignment of the C-B carbon shift even if it is invisible in the 1D spectrum[5].

-

Protocol C: Variable Temperature (VT) NMR

To resolve the tautomeric exchange broadening at C3 and C5, the thermodynamic equilibrium must be manipulated.

-

Solvent Selection: Prepare the sample in a solvent with a low freezing point (e.g., Methanol-d4 or DMF-d7) if deep cooling is required, though DMSO-d6 can be cooled to ~20 °C before freezing.

-

Cooling: Gradually lower the probe temperature in 10 °C increments, allowing 5 minutes for thermal equilibration at each step.

-

Monitoring Coalescence: Acquire a 1H or 13C spectrum at each interval.

-

Causality: As thermal energy decreases, the N1-N2 proton exchange rate slows down[6]. Once the exchange rate drops below the NMR timescale (the frequency difference between the two tautomers), the broad C3/C5 signals will de-coalesce into sharp, distinct peaks representing the individual tautomers[8].

-

Conclusion

The 13C NMR characterization of (4-methyl-1H-pyrazol-3-yl)boronic acid requires moving beyond standard automated acquisition parameters. By recognizing that the "missing" peaks are not a sign of degradation, but rather the result of quadrupolar relaxation and tautomeric exchange, analysts can deploy targeted techniques like HMBC and VT-NMR. These self-validating protocols ensure absolute structural confirmation and maintain the high scientific integrity required in modern drug development.

References

- Title: Interpreting Complex NMR Spectra of Pyrazole Derivatives Source: BenchChem Technical Support URL

- Title: Revisiting the Structure and Chemistry of 3(5)

- Title: The Tautomerism of 3(5)

- Title: Why can't see the 13C signal of the carbon which linked with boric acid group directly in C-NMR?

- Title: Canc quadrapolar relaxation by "B" atom can make some 13C peaks disappear?

- Title: 4-methyl-1H-pyrazol-5-ylboronic acid 1562244-77-2 Source: Guidechem URL

- Source: The Journal of Physical Chemistry A (ACS Publications)

- Title: A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials Source: MDPI URL

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. reddit.com [reddit.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. userpage.fu-berlin.de [userpage.fu-berlin.de]

Solubility of (4-Methyl-1H-pyrazol-3-yl)boronic acid in common solvents

The Solvation Dynamics of (4-Methyl-1H-pyrazol-3-yl)boronic Acid: A Technical Guide for Cross-Coupling Applications

As a Senior Application Scientist, one of the most frequent challenges encountered in transition-metal-catalyzed cross-coupling is the unpredictable solubility of heteroaryl boronic acids. (4-Methyl-1H-pyrazol-3-yl)boronic acid (CAS: 1562244-77-2) is a highly valuable nucleophilic building block for pharmaceutical synthesis, particularly in Suzuki-Miyaura reactions[1]. However, its unique structural features—combining a hydrogen-bonding pyrazole ring with a reactive boronic acid moiety—create complex solvation dynamics.

This whitepaper deconstructs the physical chemistry governing the solubility of (4-Methyl-1H-pyrazol-3-yl)boronic acid, provides empirical solvent selection matrices, and outlines a self-validating protocol for dynamic solubility determination.

Mechanistic Principles of Solvation

To understand how to dissolve (4-Methyl-1H-pyrazol-3-yl)boronic acid, we must first examine the forces keeping it in the solid state. The dissolution of this compound is not merely a physical mixing process; it is a competitive chemical equilibrium.

-

The Boronic Acid Dimerization Penalty: In the solid state, boronic acids heavily utilize intermolecular hydrogen bonding to form tightly packed dimeric or trimeric units[2]. To solvate the molecule, the solvent must possess sufficient hydrogen-bond accepting (HBA) or donating (HBD) capacity to pay the energetic penalty of breaking these crystal lattice networks.

-

Pyrazole Ring Amphoterism: The 1H-pyrazole ring contains both a pyrrole-like nitrogen (NH, a strong H-bond donor) and a pyridine-like nitrogen (N, a strong H-bond acceptor). This creates a secondary, highly stable hydrogen-bonded network.

-

Dehydration to Boroxines: When exposed to non-polar solvents or heat, boronic acids are prone to spontaneous dehydration, forming cyclic trimeric anhydrides known as boroxines[3]. Boroxines have drastically different solubility profiles (often precipitating out of polar solvents) and exhibit altered transmetalation kinetics during palladium catalysis[4].

Causality in Solvent Selection: A successful solvent must competitively disrupt both the boronic acid dimers and the pyrazole networks without driving the equilibrium toward boroxine dehydration. Therefore, highly polar, aprotic solvents with strong HBA properties (like DMSO) or protic solvents (like Methanol) are mechanistically required to stabilize the monomeric form.

Solubility Profile in Common Solvents

Due to the compound's high polarity and potential for self-association, its solubility varies drastically across solvent classes. The table below synthesizes the expected quantitative and qualitative solubility behavior based on the physicochemical properties of heteroaryl boronic acids[5].

| Solvent | Dielectric Constant (ε) | Solvation Capacity | Mechanistic Rationale |

| DMSO | 46.7 | High (>100 mg/mL) | Exceptional H-bond acceptor; rapidly breaks both pyrazole and boronic acid dimeric networks. Ideal for stock solutions. |

| Methanol | 32.7 | High (>50 mg/mL) | Strong protic solvent; competitively H-bonds with the pyrazole NH and the -B(OH)₂ group, stabilizing the monomer[5]. |

| DMF | 36.7 | High (>50 mg/mL) | Strong aprotic H-bond acceptor. Excellent for standard Suzuki-Miyaura coupling conditions. |

| THF | 7.5 | Moderate (~10-20 mg/mL) | Moderate polarity. Often requires the addition of water (biphasic system) to fully solubilize the boronic acid during catalysis[6]. |

| Water | 80.1 | Low to Moderate | Despite high polarity, the crystal lattice energy limits cold water solubility. Heating or pH adjustment (adding base to form the boronate) is required[6]. |

| DCM | 8.9 | Low (<5 mg/mL) | Insufficient H-bond accepting ability to overcome the solid-state intermolecular forces. |

| Hexanes | 1.9 | Insoluble | Non-polar; completely incapable of disrupting the hydrogen-bonded lattice. Promotes boroxine precipitation[2]. |

Solvation Workflow & Visualization

The following diagram illustrates the logical workflow and mechanistic pathways when attempting to solvate (4-Methyl-1H-pyrazol-3-yl)boronic acid for cross-coupling.

Caption: Mechanistic pathways of (4-Methyl-1H-pyrazol-3-yl)boronic acid solvation and boroxine formation.

Experimental Protocol: Dynamic Solubility Determination

Because boronic acids can dehydrate into boroxines during standard gravimetric solubility testing, static methods often yield false data[4]. To accurately determine the solubility of (4-Methyl-1H-pyrazol-3-yl)boronic acid for reaction optimization, you must use a Dynamic Turbidimetric Method [3]. This protocol is a self-validating system: it measures the exact point of dissolution while controlling for thermal degradation.

Equipment Required:

-

Jacketed glass reactor with overhead stirring.

-

Programmable thermostatic bath.

-

In-line luminance probe (turbidimeter) or focused beam reflectance measurement (FBRM) probe.

-

Karl Fischer titrator (for moisture/dehydration validation).

Step-by-Step Methodology:

-

Matrix Preparation: Accurately weigh 100.0 mg of (4-Methyl-1H-pyrazol-3-yl)boronic acid and transfer it into the jacketed reactor. Add exactly 2.00 mL of the target solvent (e.g., 1,4-Dioxane/Water mixture).

-

Baseline Establishment: Insert the luminance probe. At 20°C, the suspension will scatter light, registering a high turbidity baseline. Stir at 400 RPM to ensure homogenous suspension without vortexing.

-

Controlled Thermal Cycling: Program the thermostatic bath to increase the temperature at a strict rate of 0.5°C/min. Causality note: A slow heating rate is critical. Rapid heating causes localized supersaturation and triggers premature boroxine formation, which skews the solubility curve.

-

Dissolution Point Detection: Monitor the luminance probe. The exact temperature at which the turbidity drops to zero (100% transmittance) is recorded as the saturation temperature ( Tsat ) for that specific concentration.

-

Recrystallization Validation: Slowly cool the system at 0.5°C/min until turbidity reappears (cloud point). The hysteresis between the dissolution point and cloud point indicates the metastable zone width, which is vital for understanding precipitation risks during a cross-coupling reaction.

-

Boroxine Check (Self-Validation): Extract a 100 µL aliquot of the clear solution and analyze it via ¹⁹F or ¹¹B NMR, or Karl Fischer titration. If the water content of the solvent has unexpectedly increased, it indicates the boronic acid has dehydrated into a boroxine[3]. If boroxines are detected, the solubility data must be discarded, and the solvent system must be adjusted (typically by adding 5-10% v/v water to push the equilibrium back to the boronic acid monomer).

References

-

Adamczyk-Woźniak, A., et al. "Solubility of the compounds 1-3 at Tr = 0.89..." ResearchGate. Available at: [Link]

-

Wikipedia. "Phenylboronic acid." wikipedia.org. Available at:[Link]

-

ACS Publications. "Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents." Journal of Chemical & Engineering Data. Available at: [Link]

-

Wikipedia. "Suzuki reaction." wikipedia.org. Available at:[Link]

Sources

- 1. 4-methyl-1H-pyrazol-3-yl-3-boronic acid 95% | CAS: 1562244-77-2 | AChemBlock [achemblock.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

A Technical Guide to the Biological Activity of Pyrazole-Containing Boronic Acids

Abstract

The strategic fusion of the pyrazole scaffold, a privileged pharmacophore in medicinal chemistry, with the versatile boronic acid functional group has given rise to a compelling class of molecules with significant therapeutic potential.[1][2] Pyrazole-containing boronic acids leverage the metabolic stability and hydrogen-bonding capabilities of the pyrazole ring alongside the unique ability of boronic acid to form reversible covalent bonds with biological nucleophiles.[1][3] This guide provides an in-depth exploration of the synthesis, mechanisms of action, and diverse biological activities of these compounds. We will dissect their roles as potent enzyme inhibitors, particularly in the realms of oncology and infectious diseases, and provide field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this promising chemical class.

Introduction: A Tale of Two Moieties

The efficacy of a therapeutic agent is often born from the synergistic combination of distinct chemical entities. In the case of pyrazole-containing boronic acids, we witness a powerful partnership between a heterocyclic core renowned for its drug-like properties and a functional group with a unique mode of biological interaction.

The Pyrazole Scaffold: A Privileged Structure

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[2][4][5] Its prevalence in approved pharmaceuticals stems from a combination of favorable characteristics:

-

Metabolic Stability: The aromatic nature of the pyrazole ring often imparts resistance to metabolic degradation, enhancing pharmacokinetic profiles.[1]

-

Hydrogen Bonding: The nitrogen atoms act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein targets.[1]

-

Synthetic Tractability: A wealth of synthetic methodologies allows for the precise decoration of the pyrazole ring, enabling fine-tuning of structure-activity relationships (SAR).[6][7][8]

The pyrazole motif is central to the function of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib, highlighting its value in drug design.[5][9]

Boronic Acids: More Than a Synthetic Handle

While widely celebrated for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, boronic acids possess a distinct chemical personality that makes them highly effective pharmacophores.[1][10] Their key feature is an electron-deficient boron atom, which can readily accept a lone pair of electrons from a nucleophilic amino acid residue (such as serine or threonine) in an enzyme's active site.[3][11] This interaction forms a stable, yet reversible, tetrahedral boronate adduct, leading to potent enzyme inhibition. This unique mechanism is exemplified by the proteasome inhibitor Bortezomib, the first boronic acid-containing drug approved for clinical use.[3]

Synergy: The Promise of Pyrazole-Containing Boronic Acids

The combination of these two moieties creates a class of compounds where the pyrazole ring serves to anchor the molecule within a target's binding pocket through specific non-covalent interactions, while the boronic acid acts as a "warhead," forming a reversible covalent bond that inhibits enzymatic function. This dual-action approach has shown immense promise in developing highly potent and selective inhibitors for a range of therapeutic targets.

Core Synthetic Strategies

The generation of diverse libraries of pyrazole-containing boronic acids for biological screening hinges on robust and flexible synthetic routes. The most common approach involves the borylation of a pre-formed, often halogenated, pyrazole ring.

Palladium-Catalyzed Miyaura Borylation

This is the workhorse method for synthesizing pyrazole boronic esters, the stable precursors to the more reactive boronic acids.[1] The reaction typically involves coupling a halopyrazole (commonly an iodopyrazole or bromopyrazole) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[1][12] The use of N-protected pyrazoles, such as with a Boc group, can facilitate the reaction and is often employed.[1][12]

Detailed Protocol: Synthesis of 4-Pyrazoleboronic acid pinacol ester

This protocol is adapted from established methodologies for the palladium-catalyzed borylation of an N-Boc protected iodopyrazole.[1][12] The self-validating nature of this protocol lies in the monitoring of starting material consumption and product formation via TLC or LC-MS, with purification yielding a product whose identity is confirmed by spectroscopic methods (e.g., ¹H NMR).[13]

Step 1: Borylation of 1-Boc-4-iodopyrazole

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Boc-4-iodopyrazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc) (1.5 equiv).

-

Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 15-20 minutes.

-

Solvent & Catalyst Addition: Under a positive pressure of inert gas, add anhydrous dioxane. De-gas the resulting mixture for an additional 10 minutes. Add the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halopyrazole is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Extraction: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-Boc-4-pyrazoleboronic acid pinacol ester.

Step 2: Deprotection to 4-Pyrazole boronic acid pinacol ester

-

Thermolysis: Place the purified 1-Boc-4-pyrazoleboronic acid pinacol ester in a round-bottom flask.

-

Heating: Heat the solid gently to a molten state (typically 140-180 °C). Continue heating until the evolution of gas (isobutylene and CO₂) ceases, indicating the completion of deprotection.[1][12]

-

Purification: Cool the mixture to room temperature. Add petroleum ether and stir the resulting slurry for 30 minutes to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold petroleum ether, and dry under vacuum to yield the final pyrazole-4-boronic acid pinacol ester.

Mechanisms of Biological Activity: The Covalent Advantage

The primary mechanism through which pyrazole-containing boronic acids exert their biological effects is through potent, reversible covalent inhibition of enzymes, particularly hydrolases like proteases and kinases.

Enzyme Inhibition via Boronate Adduct Formation

The boronic acid moiety is a transition-state analogue for the hydrolysis of peptide bonds. The empty p-orbital on the sp²-hybridized boron atom acts as a powerful electrophile. It readily interacts with the hydroxyl group of a catalytic serine, threonine, or tyrosine residue in an enzyme's active site. This nucleophilic attack results in the formation of a stable, sp³-hybridized tetrahedral boronate complex, effectively locking the enzyme in an inactive state.[3] The reversibility of this bond is a key pharmacological advantage, potentially reducing off-target effects compared to irreversible inhibitors.

This mechanism is central to their activity as:

-

Serine Protease Inhibitors: Targeting enzymes involved in blood coagulation and inflammation.[11]

-

β-Lactamase Inhibitors: Combating bacterial resistance by protecting β-lactam antibiotics from degradation.[3]

-

Proteasome Inhibitors: Inducing apoptosis in cancer cells by blocking protein degradation pathways.[3][11]

Therapeutic Applications & Preclinical Evidence

The unique properties of pyrazole-containing boronic acids have led to their investigation across multiple therapeutic areas.

Anticancer Activity

This is one of the most promising areas of application. The pyrazole moiety frequently serves as a "hinge-binder" in the ATP-binding pocket of protein kinases, while the boronic acid can provide an additional covalent interaction to enhance potency and duration of action.[1][10]

Key Targets and Pathways:

-

Kinase Inhibition: Dysregulation of protein kinases is a hallmark of cancer. Pyrazole-containing boronic acids have been developed as potent inhibitors of several kinase families, including Janus kinases (JAKs), which are central to cytokine signaling pathways that drive the growth of certain cancers and inflammatory diseases.[14]

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives have been shown to inhibit the polymerization of tubulin, a critical process for cell division, leading to mitotic arrest and apoptosis in cancer cells.[15]

-

EGFR/VEGFR-2 Inhibition: Dual inhibitors targeting both epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) can simultaneously block tumor cell proliferation and angiogenesis.[16]

Table 1: Representative Anticancer Activity of Pyrazole Derivatives Note: This table includes data for pyrazole derivatives to illustrate the scaffold's potential; specific boronic acid analogs are an active area of research.

| Compound ID | Target Cell Line | Target/Mechanism | GI₅₀ / IC₅₀ (µM) | Reference |

| 5b | K562 (Leukemia) | Tubulin Polymerization | 0.021 | [15] |

| 5b | A549 (Lung Cancer) | Tubulin Polymerization | 0.69 | [15] |

| 25 | HT29 (Colon Cancer) | Antiangiogenic | 3.17 | [16] |

| 43 | MCF7 (Breast Cancer) | PI3 Kinase | 0.25 | [16] |

| 75 | SMMC7721 (Liver) | Not specified | 0.76 | [16] |

| 54 | HepG2 (Liver) | EGFR/VEGFR-2 | 13.85 | [16] |

Antibacterial Activity

The rise of multidrug-resistant (MDR) bacteria necessitates novel therapeutic strategies. Pyrazole-containing compounds, including boronic acid derivatives, have emerged as promising candidates.[17][18]

Key Targets and Mechanisms:

-

Enzyme Inhibition: A key bacterial target is N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), an enzyme essential for lysine biosynthesis in many Gram-negative bacteria. Pyrazole-based inhibitors have been designed to block this enzyme's active site.[19]

-

DNA Gyrase Inhibition: Some pyrazole derivatives have been predicted through in silico studies to act as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication.[20]

Table 2: Representative Antibacterial Activity of Pyrazole Derivatives Note: This table illustrates the antibacterial potential of the pyrazole scaffold. Boronic acid derivatives are being explored to enhance potency against specific bacterial enzymes.

| Compound Class | Target Organism(s) | MIC (µg/mL) | Reference |

| Aminoguanidine-derived pyrazoles | E. coli, S. aureus | 1 - 8 | [20] |

| Thiazolidinone-clubbed pyrazoles | E. coli | 16 | [20] |

| Imidazo-pyridine substituted pyrazoles | Broad-spectrum Gram-negative | <1 | [20] |

| Pyrazole-loaded Nanoparticles (CB1H-P7) | P. aeruginosa (MDR) | 1.2 µM | [18] |

| Pyrazole-loaded Nanoparticles (CB1H-P7) | K. pneumoniae (MDR) | 2.4 µM | [18] |

Key Experimental Protocols

Evaluating the biological activity of novel pyrazole-containing boronic acids requires a standardized set of assays. The following protocols provide a robust framework for primary screening.

Protocol: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol assesses a compound's ability to inhibit cancer cell growth and is based on the method described in the evaluation of novel pyrazole derivatives.[15]

-

Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium, using the microdilution method.[21]

-

Bacterial Inoculum Preparation: Culture the test bacterium (e.g., S. aureus, E. coli) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in broth, typically starting from 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) for sterility. A known antibiotic (e.g., ciprofloxacin) should be run in parallel as a reference standard.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Data Interpretation: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion & Future Perspectives

Pyrazole-containing boronic acids represent a scientifically compelling and synthetically accessible class of compounds with demonstrated biological activity. Their dual-mode of action—leveraging the privileged pyrazole scaffold for target recognition and the boronic acid moiety for reversible covalent inhibition—provides a powerful platform for the development of next-generation therapeutics. The preclinical data, particularly in oncology and bacteriology, are highly encouraging.

Future research should focus on several key areas:

-

Selectivity Profiling: A comprehensive understanding of the selectivity of these compounds against homologous enzymes is crucial to minimize off-target effects.

-

Pharmacokinetic Optimization: While the pyrazole core offers metabolic stability, the overall properties of the molecule, including the boronic acid, must be optimized for favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

-

Exploration of New Targets: The fundamental mechanism of boronic acid inhibition can be applied to other enzyme classes beyond kinases and proteases, opening new avenues for therapeutic intervention.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full potential of pyrazole-containing boronic acids as potent and selective therapeutic agents can be realized.

References

- CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.

-

Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(bpz). Inorganic Chemistry. [Link]

-

1H-Pyrazole-4-boronic acid. Chem-Impex. [Link]

-

Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Infectious Disorders - Drug Targets. [Link]

-

The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. ResearchGate. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

- CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester.

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. [Link]

-

Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer. ACS Medicinal Chemistry Letters. [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]

-

Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. [Link]

-